molecular formula C21H19ClN2O2 B11254892 N-(3-chlorophenyl)-1-(2,5-dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(3-chlorophenyl)-1-(2,5-dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11254892
M. Wt: 366.8 g/mol
InChI Key: VMTKCICUXQWKJD-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethylphenylmethyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dihydropyridine ring and the introduction of the chlorophenyl and dimethylphenylmethyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-CHLOROPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridine derivatives and compounds with similar structural features, such as:

  • N-(3-CHLOROPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
  • 1,4-Dihydropyridine derivatives
  • Chlorophenyl-substituted compounds

Uniqueness

N-(3-CHLOROPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H19ClN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H19ClN2O2/c1-14-6-7-15(2)17(10-14)13-24-12-16(8-9-20(24)25)21(26)23-19-5-3-4-18(22)11-19/h3-12H,13H2,1-2H3,(H,23,26)

InChI Key

VMTKCICUXQWKJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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